molecular formula C17H13Cl2NO2S B3006995 2-[(2,5-Dichlorophenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole CAS No. 339105-00-9

2-[(2,5-Dichlorophenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole

Cat. No.: B3006995
CAS No.: 339105-00-9
M. Wt: 366.26
InChI Key: RFWLAYKSDZBUSD-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-[(2,5-Dichlorophenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole (CAS: 339105-00-9) is a thiazole-based heterocyclic compound with the molecular formula C₁₇H₁₃Cl₂NO₂S and a molecular weight of 378.27 g/mol. The structure features a central thiazole ring substituted with a (2,5-dichlorophenyl)methoxy group at position 2 and a phenoxymethyl group at position 3.

Characterization methods include UV, IR, NMR spectroscopy, and elemental analysis to confirm purity and structural integrity .

Biological Activity Though direct biological data for this compound are absent in the evidence, structurally related thiazoles exhibit diverse activities, including antibacterial () and kinase inhibitory effects ().

Properties

IUPAC Name

2-[(2,5-dichlorophenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO2S/c18-13-6-7-16(19)12(8-13)10-22-17-20-9-15(23-17)11-21-14-4-2-1-3-5-14/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWLAYKSDZBUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CN=C(S2)OCC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(2,5-Dichlorophenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole is a synthetic compound belonging to the thiazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H14Cl2N2O2SC_{16}H_{14}Cl_2N_2O_2S. The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The presence of dichlorophenyl and phenoxymethyl groups enhances its lipophilicity and potential interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
Thiazole Derivative AHeLa0.37
Thiazole Derivative BMCF-70.73
Thiazole Derivative CA5490.95

These results suggest that thiazole derivatives can significantly inhibit cancer cell proliferation and induce apoptosis through mechanisms involving cell cycle arrest and activation of apoptotic pathways .

Antimicrobial Activity

Thiazoles have also demonstrated antimicrobial properties. Studies indicate that derivatives possess activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans64

These findings highlight the potential of this compound as a lead compound in developing new antimicrobial agents .

Anti-inflammatory Effects

Thiazole compounds have been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This property could be beneficial in treating conditions characterized by chronic inflammation.

The biological activities of thiazoles are often attributed to their ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : Many thiazoles inhibit enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Modulation : Some studies suggest that thiazoles may act as agonists or antagonists at various receptors involved in inflammatory responses.
  • Induction of Apoptosis : Thiazoles can trigger apoptotic pathways in cancer cells through the activation of caspases and other apoptotic markers.

Case Studies

  • Cytotoxicity in Cancer Cells : A study conducted on HeLa cells demonstrated that treatment with a thiazole derivative resulted in significant apoptosis, as evidenced by flow cytometry analysis showing increased sub-G1 phase cells .
  • Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus showed that the compound effectively reduced bacterial viability at low concentrations, indicating its potential as an antibiotic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Formula Key Substituents Biological Activity Activity Metrics References
Target Compound C₁₇H₁₃Cl₂NO₂S 2-(2,5-Cl₂Ph-methoxy), 5-(PhOCH₂) Not explicitly reported N/A
9c (Thiazole-triazole hybrid) C₂₇H₂₀Cl₂N₆O₂S 4-Bromophenyl, triazole-benzodiazole Docking studies (active site binding) Binding affinity data
77a (EGFR inhibitor) C₂₆H₂₀Cl₄N₂O₂S 2,4-Cl₂Ph, 4-MeOPh, pyrazolyl-thiazole EGFR inhibition IC₅₀ = 145.1 ± 2.0 nM
(2E)-N-[5-(2,5-DClBz)-thiazol-2-yl]-acrylamide C₁₉H₁₂Cl₄N₂OS 3,4-Cl₂Ph acrylamide, 2,5-Cl₂Ph-thiazole Not reported N/A
J’’ (Antibacterial thiazole) C₂₃H₂₀Cl₄N₂O₃S₂ 2-hydroxy-3,5-Cl₂Ph, imidazolo-thiazole Antibacterial (Gram ±) MIC = 8–32 µg/mL

Key Comparison Points

Substituent Effects on Bioactivity Dichlorophenyl Positioning: The target compound’s 2,5-dichlorophenyl group contrasts with the 3,4-dichloro substitution in ’s acrylamide derivative. Such positional differences significantly alter electronic and steric profiles, impacting target binding. For instance, EGFR inhibitors () show higher potency with 2,4-dichlorophenyl groups (IC₅₀ ~145 nM) compared to methoxy-substituted analogs . Phenoxymethyl vs. Hydroxyl Groups: The phenoxymethyl group in the target compound may enhance metabolic stability compared to hydroxyl-bearing analogs like J’’ (), which could be prone to glucuronidation .

Antibacterial Activity Compound J’’ () demonstrated broad-spectrum antibacterial activity (MIC 8–32 µg/mL) due to its imidazolo-thiazole core and dichlorophenyl substituents.

Synthetic Complexity

  • Thiazole-triazole hybrids () require multi-step syntheses involving click chemistry, whereas the target compound’s simpler structure (lacking triazole or imidazole rings) could streamline production .

Physicochemical Properties

  • The acrylamide derivative () has a higher molecular weight (458.18 g/mol) and additional chlorine atoms, likely reducing aqueous solubility compared to the target compound. This trade-off may influence bioavailability .

Contradictions and Limitations

  • Biological Data Gaps : The target compound lacks reported activity data, making direct comparisons speculative.

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